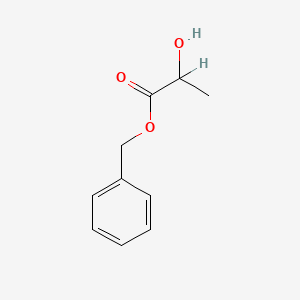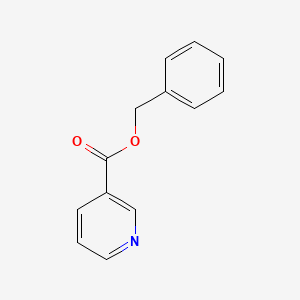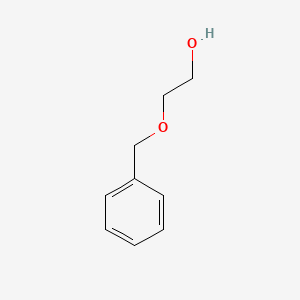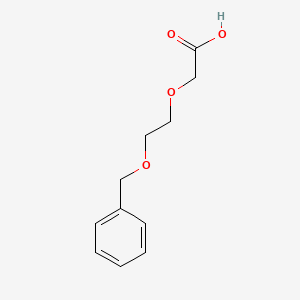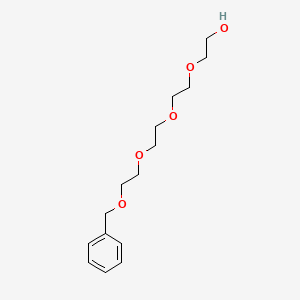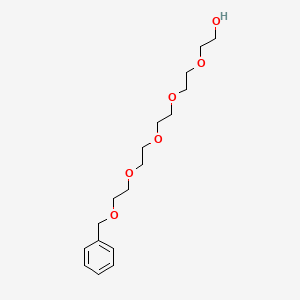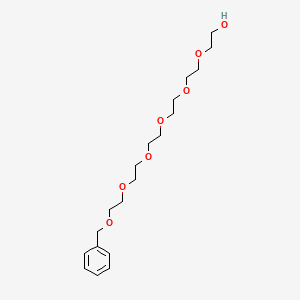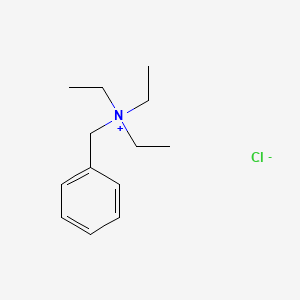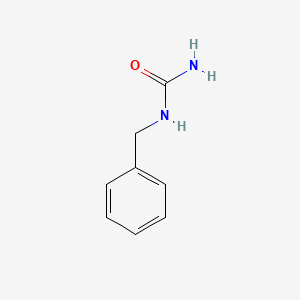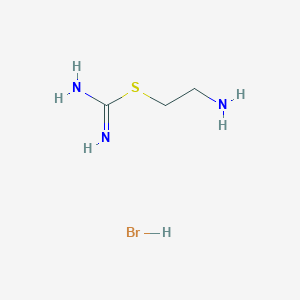
Dihidrocloruro de 2-(2-Aminoetil)isotiourea
Descripción general
Descripción
S-(2-Aminoetil)isotiuria dihidrobromuro: es un compuesto orgánico con la fórmula química C3H11Br2N3S. Es un polvo cristalino blanco que es altamente soluble en agua y etanol. Este compuesto es conocido por sus propiedades reductoras y se utiliza comúnmente en la investigación bioquímica y médica.
Aplicaciones Científicas De Investigación
Química:
Agente Reductor: Se utiliza en la síntesis orgánica para reducir los enlaces disulfuro en péptidos y proteínas.
Biología:
Inhibición Enzimática: Actúa como un inhibidor de la óxido nítrico sintasa, lo que lo hace útil en estudios que involucran vías del óxido nítrico.
Medicina:
Agente Radioprotector: Se utiliza para proteger las células del daño por radiación al reducir el estrés oxidativo.
Industria:
Mecanismo De Acción
El S-(2-aminoetil)isotiuria dihidrobromuro ejerce sus efectos principalmente a través de sus propiedades reductoras. Cuando se disuelve en agua, se descompone en intermediarios tioles transitorios que pueden reducir los enlaces disulfuro. Este mecanismo de reducción es similar al de otros agentes reductores que contienen tioles como el 2-mercaptoetanol y el ditiotreitol . Además, inhibe la óxido nítrico sintasa uniéndose a la enzima e impidiendo la producción de óxido nítrico .
Análisis Bioquímico
Biochemical Properties
Antiradon plays a crucial role in biochemical reactions, particularly as a non-selective inhibitor of all NOS isoforms . It interacts with enzymes such as NOS1, NOS2, NOS2B, NOS2C, and NOS3 . The nature of these interactions involves the inhibition of constitutive and inducible NOS .
Cellular Effects
The effects of 2-(2-Aminoethyl)isothiourea Dihydrobromide on cells are primarily related to its inhibitory action on NOS. By inhibiting this enzyme, Antiradon can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Antiradon exerts its effects through binding interactions with biomolecules, specifically NOS enzymes . This binding results in the inhibition of these enzymes, leading to changes in gene expression and cellular function .
Metabolic Pathways
Antiradon is involved in metabolic pathways related to the production of nitric oxide . It interacts with enzymes in these pathways, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
Bromación de Etanolamina: La preparación comienza con la bromación de etanolamina para producir bromuro de 2-bromoetilammonio. Esta reacción se lleva a cabo típicamente agregando etanolamina a ácido bromhídrico bajo condiciones controladas de temperatura.
Condensación con Tiourea: El bromuro de 2-bromoetilammonio se hace reaccionar entonces con tiourea en un disolvente alcohólico, como el isopropanol, a temperaturas elevadas.
Métodos de Producción Industrial: La producción industrial de S-(2-aminoetil)isotiuria dihidrobromuro sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se cristaliza normalmente a partir de un disolvente adecuado y se seca al vacío para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Reducción: El S-(2-aminoetil)isotiuria dihidrobromuro actúa como agente reductor, particularmente en reacciones que involucran enlaces disulfuro.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica debido a la presencia de los grupos amino y tiourea.
Reactivos y Condiciones Comunes:
Agua: Para reacciones de reducción, el agua es un disolvente común que facilita la descomposición del compuesto en intermediarios tioles.
Disolventes Alcohólicos: Utilizados en reacciones de sustitución para disolver el compuesto y los reactivos.
Productos Principales:
Comparación Con Compuestos Similares
Compuestos Similares:
2-Mercaptoetanol: Un agente reductor que contiene tioles que se utiliza comúnmente en la investigación bioquímica.
Ditiotreitol: Otro agente reductor que contiene tioles con propiedades reductoras similares.
Unicidad:
Falta de Grupo Tioles Libre: A diferencia del 2-mercaptoetanol y el ditiotreitol, el S-(2-aminoetil)isotiuria dihidrobromuro no tiene un grupo tioles libre.
Inhibición de la Óxido Nítrico Sintasa: Este compuesto inhibe únicamente la óxido nítrico sintasa, lo que no es una propiedad del 2-mercaptoetanol o el ditiotreitol.
Propiedades
IUPAC Name |
2-aminoethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMCVGTDUKDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-10-0 | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the health risks associated with radon exposure?
A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].
Q2: How is radon measured in buildings?
A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.
Q3: What are some effective antiradon measures?
A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.
Q4: What is the significance of studying radon levels in preschools?
A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




